Hexaethoxydisilane

Beschreibung

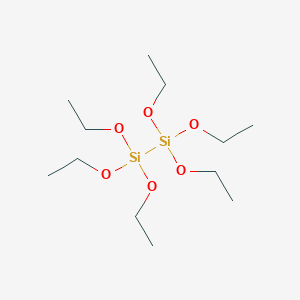

Hexaethoxydisilane (C₁₂H₃₀O₆Si₂) is an organosilicon compound widely utilized in sol-gel synthesis for producing silicon-rich oxide (SRO) films and luminescent silica-based materials. Its structure consists of two silicon atoms bonded via a Si–Si linkage, each coordinated with three ethoxy (–OCH₂CH₃) groups. This precursor is favored for its innocuous nature and ability to generate silicon nanocrystals (Si-nc) through controlled thermal annealing .

The synthesis process involves mixing this compound with ethanol and acidic water, followed by condensation, drying, and high-temperature annealing (950–1150°C in inert atmospheres). This yields SRO films with tunable photoluminescence (PL) spectra, governed by quantum confinement effects in Si-nc .

Eigenschaften

IUPAC Name |

triethoxy(triethoxysilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O6Si2/c1-7-13-19(14-8-2,15-9-3)20(16-10-4,17-11-5)18-12-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYUXYJGXHZKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(OCC)[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456366 | |

| Record name | HEXAETHOXYDISILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5851-08-1 | |

| Record name | HEXAETHOXYDISILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethoxydisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexaethoxydisilane can be synthesized through the reaction of ethyl orthosilicate with ethyl alcohol under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, this compound is produced through a continuous process involving the reaction of silicon tetrachloride with ethanol in the presence of a catalyst. This method ensures a high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Hexaethoxydisilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of ethoxy groups with other functional groups, often using nucleophiles.

Major Products Formed:

Oxidation: The oxidation of this compound can produce silicates and silicic acids.

Reduction: Reduction reactions can yield silanes and other silicon-based compounds.

Substitution: Substitution reactions can result in the formation of various organosilicon compounds.

Wissenschaftliche Forschungsanwendungen

Hexaethoxydisilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.

Biology: this compound is employed in the modification of biological molecules and the development of bioactive compounds.

Medicine: It is utilized in the preparation of pharmaceuticals and drug delivery systems.

Industry: this compound is used in the production of electronic materials, coatings, and adhesives.

Wirkmechanismus

The mechanism by which hexaethoxydisilane exerts its effects involves its interaction with various molecular targets and pathways. For example, in organic synthesis, it acts as a source of silicon, facilitating the formation of silicon-carbon bonds. In biological applications, it may interact with enzymes and other biomolecules to modify their structure and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The primary analogs of hexaethoxydisilane are alkoxy disilanes, particularly hexamethoxydisilane (C₆H₁₈O₆Si₂), which substitutes ethoxy groups with methoxy (–OCH₃) groups. Key distinctions include:

| Parameter | This compound | Hexamethoxydisilane |

|---|---|---|

| Hydrolysis Rate | Slower due to larger ethoxy groups | Faster due to smaller methoxy groups |

| Si Content in Final Material | Higher Si excess, promoting Si-nc formation | Lower Si excess, favoring oxygen defect centers |

| Dominant PL Mechanism | Quantum confinement (Si-nc) | Oxide defect centers |

| Typical PL Peak | ~800 nm (near-infrared) | Broader, lower-energy peaks |

| Thermal Stability | Stable up to 1150°C | Similar stability |

Photoluminescence Behavior

- This compound : Produces materials with a sharp PL peak at ~800 nm, attributed to radiative recombination in Si-nc (quantum confinement). Time-resolved PL (TR-PL) decay curves show exponential functions with time constants of ~10 ns .

- Hexamethoxydisilane: Generates oxygen-related defects (e.g., non-bridging oxygen hole centers), resulting in broader PL spectra at lower energies. TR-PL decays exhibit double-exponential behavior with longer constants (9–80 μs) .

Mixed Precursor Systems :

- At ≤75% hexamethoxydisilane content, PL spectra resemble this compound-derived materials.

- Above 75%, composite spectra emerge, combining quantum confinement (this compound) and defect-related (hexamethoxydisilane) emissions. Even 0.04% this compound in mixtures can dominate nucleation, highlighting its strong influence on Si-nc formation .

Data Tables

Table 1: Key Properties of this compound vs. Hexamethoxydisilane

| Property | This compound | Hexamethoxydisilane |

|---|---|---|

| Molecular Formula | C₁₂H₃₀O₆Si₂ | C₆H₁₈O₆Si₂ |

| CAS Number | 994-39-2* | 3588-54-9* |

| Dominant Emission Mechanism | Quantum confinement | Defect-mediated recombination |

| PL Decay Time Constants | ~10 ns | 9–80 μs |

Table 2: PL Spectral Shifts with Precursor Ratios

| Hexamethoxydisilane Content | PL Characteristics |

|---|---|

| 0–75% | Single peak at ~800 nm (Si-nc dominant) |

| 75–95% | Composite spectra (dual mechanisms) |

| >95% | Hexamethoxydisilane-like defect emission |

Research Findings and Implications

- Thermal Annealing : Higher temperatures (1100°C) enhance Si-nc crystallization in this compound-derived materials, while hexamethoxydisilane requires extreme compositions (>99.96%) to suppress Si-nc formation .

- Industrial Relevance: this compound's compatibility with scalable sol-gel processes makes it ideal for nanostructured coatings, whereas hexamethoxydisilane is suited for defect-engineered dielectrics .

Biologische Aktivität

Hexaethoxydisilane (HEDS) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores the biological activity of HEDS, highlighting its antimicrobial properties, effects on plant growth, and potential applications in cancer treatment.

Chemical Structure and Properties

This compound is a silane compound characterized by the presence of two silicon atoms bonded to six ethoxy groups. Its chemical formula is . The compound's structure allows for versatile interactions with biological systems, making it a candidate for various applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of HEDS, particularly in agricultural contexts. For instance, a study evaluated the effects of HEDS on the growth of Ocimum basilicum (basil) and its ability to control diseases caused by Fusarium tabacinum. The in silico evaluation indicated that HEDS could enhance the growth-promoting effects on basil seedlings while reducing disease incidence significantly .

Table 1: Antimicrobial Activity of HEDS against Pathogens

| Pathogen | Inhibition Percentage (%) |

|---|---|

| Pseudomonas aeruginosa | 88.9 |

| Xanthomonas campestris | 76.7 |

| Pseudomonas fluorescens | 58.9 |

| Fusarium tabacinum | Significant reduction observed |

The results indicate that HEDS exhibits substantial antibacterial activity against several food and plant pathogenic bacteria, showcasing its potential as a biocontrol agent in agriculture .

Growth-Promoting Effects

In addition to its antimicrobial properties, HEDS has been shown to promote plant growth. The application of actinomycetes isolates containing HEDS resulted in improved eco-physiological characteristics in basil seedlings compared to non-treated controls. This suggests that HEDS can enhance nutrient uptake and overall plant health .

Table 2: Eco-Physiological Characteristics of Basil Seedlings

| Treatment | Leaf Number (NL) | Total Dry Weight (TDwS) |

|---|---|---|

| Control | 5 | 2.5 g |

| Act1 (HEDS) | 8 | 4.0 g |

| Act2 (HEDS) | 7 | 3.5 g |

Cancer Research Applications

This compound has also been investigated for its potential as an antineoplastic agent. It has been classified under alkylating agents, which are known for their ability to interfere with DNA replication in cancer cells. Research indicates that compounds similar to HEDS may exhibit cytotoxic effects against various neoplasms in experimental models .

Case Studies and Research Findings

- Antifungal Evaluation : A study conducted using in vitro methods revealed that HEDS significantly inhibited the growth of Fusarium species, suggesting its utility as a fungicide in crop protection strategies .

- Pharmaceutical Applications : Research has indicated that compounds like HEDS can enhance drug delivery systems due to their ability to form stable silicate networks, which could improve the bioavailability of therapeutic agents .

- Toxicology Studies : Toxicological assessments have shown that while HEDS exhibits biological activity, careful evaluation is necessary to understand its safety profile in both agricultural and medical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.